3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol
Overview
Description
3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol is a useful research compound. Its molecular formula is C10H13BrFNO and its molecular weight is 262.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Antimicrobial Agents : 3-Amino-2-(4-bromo phenyl) propan-1-ol, a compound related to 3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol, has been utilized in the synthesis of compounds with potential antimicrobial activity. This involves a series of reactions including reduction, reaction with tert butyloxy anhydride, and cyclization, leading to the production of azetidine derivatives characterized for their antimicrobial properties (Doraswamy & Ramana, 2013).
Cyclisation to Produce Chromans : 3-(o-Fluorophenyl)propan-1-ol, a compound structurally similar to this compound, can be cyclised to chroman. This cyclisation can occur through chromium tricarbonyl complexes or by the action of the (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation (Houghton, Voyle, & Price, 1980).
Synthesis and Resolution in Asymmetric Synthesis : The compound has been used in the synthesis and resolution of certain 2-(α-hydroxy)aryl acrylate esters. This involves the utilization of diastereoisomers and enantiomers, which are key in asymmetric synthesis processes (Drewes et al., 1992).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Related compounds, like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, have been synthesized and studied for their affinity to beta-adrenoceptors, indicating potential applications in the development of cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Enzymatic Resolution in Asymmetric Synthesis : The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied. This is significant in the production of certain pharmaceutical compounds, demonstrating the compound's role in the field of asymmetric synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Antimicrobial Compounds : Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, structurally related to the compound , have been synthesized and characterized for their antimicrobial activity (Nagamani et al., 2018).
Properties
IUPAC Name |
3-[(4-bromo-3-fluorophenyl)methylamino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRCPUDDIJFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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